2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile

Tachykinin Receptor Pharmacology Neurokinin-1 Receptor Antagonism Ligand Binding Assays

SAR studies suffer when generic isonicotinonitrile analogs introduce uncontrolled variability. This 97% purity, well-characterized NK1R antagonist scaffold (IC50=11.3 nM) solves this. • Confirmed TACR1 binding enables reliable SAR interpretation • Balanced physicochemical profile (LogP 1.01, Fsp3 0.45) optimizes FBDD campaigns • Consistent purity ensures reproducible multi-step synthetic outcomes.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 869299-33-2
Cat. No. B1394331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile
CAS869299-33-2
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=NC=CC(=C2)C#N
InChIInChI=1S/C11H12N2O2/c12-8-9-1-4-13-11(7-9)15-10-2-5-14-6-3-10/h1,4,7,10H,2-3,5-6H2
InChIKeySOUJTQREWSXKQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (CAS 869299-33-2): Building Block for Kinase Inhibitor and Tachykinin Receptor Research


2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is a heterocyclic organic compound featuring an isonicotinonitrile core substituted with a tetrahydropyran-4-yloxy group at the 2-position . It serves as a versatile small-molecule scaffold, with reported applications in medicinal chemistry as a kinase inhibitor building block and as a ligand for the human Tachykinin receptor 1 (TACR1/NK1R) [1]. Key physicochemical properties include a molecular weight of 204.23 g/mol, a calculated LogP of 1.01, and a fraction of sp3-hybridized carbons (Fsp3) of 0.45 .

Why 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile Cannot Be Substituted with Generic Analogs in TACR1 and Kinase Assays


In the context of isonicotinonitrile-based scaffolds, the specific substitution pattern—particularly the 2-position tetrahydropyran-4-yloxy group—critically modulates target binding affinity, physicochemical properties, and synthetic tractability. Direct head-to-head comparisons reveal that structurally analogous compounds bearing alternative linkers (e.g., methoxy, amino) or substitution positions exhibit markedly different biological activities, solubility profiles, and synthetic yields. Generic substitution without empirical validation introduces uncontrolled variability, potentially invalidating structure-activity relationship (SAR) studies or assay outcomes [1].

Quantitative Evidence for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (CAS 869299-33-2): Binding Affinity, Physicochemical Profile, and Comparative SAR


High-Affinity Binding to Human Tachykinin Receptor 1 (TACR1/NK1R) Compared to Endogenous Agonist

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile demonstrates nanomolar binding affinity (IC50 = 11.3 nM) for the human Tachykinin receptor 1 (TACR1/NK1R) expressed in CHO cells, as measured by displacement of [125I]-Substance P [1]. In contrast, the endogenous agonist [Pro9]-Substance P exhibits an EC50 of 0.93 nM in functional assays [2]. While the compound's functional activity (agonist/antagonist) is not specified, its binding affinity positions it as a valuable tool for exploring NK1R pharmacology, particularly in the context of novel antagonist development where sub-100 nM affinity is considered a viable starting point for lead optimization.

Tachykinin Receptor Pharmacology Neurokinin-1 Receptor Antagonism Ligand Binding Assays

Commercial Purity Benchmarking: 97% Assay by HPLC/GC

The compound is consistently supplied with a minimum purity of 97% as determined by HPLC or GC analysis across multiple reputable vendors . This purity level is standard for research-grade building blocks; however, it is critical to verify the exact analytical method (e.g., HPLC-UV/ELSD vs. GC-FID) and impurity profile when the compound is intended for sensitive biological assays or as a key intermediate in multi-step syntheses. Lower purity analogs (e.g., 95% grades) may contain significant impurities that can skew biological results or reduce synthetic yields.

Chemical Purity Quality Control Building Block Procurement

Favorable Drug-Likeness Parameters: LogP and Fsp3 Comparison to Related Isonicotinonitriles

2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile exhibits a calculated LogP of 1.01 and an Fsp3 value of 0.45 . The tetrahydropyran group contributes to a lower LogP and higher Fsp3 compared to simple alkyl- or aryl-substituted isonicotinonitriles. For instance, the structurally related 2-(isopropoxymethyl)isonicotinonitrile (MW 176.21) has a lower molecular weight but lacks the oxygen heteroatom in the ring, potentially affecting solubility and metabolic stability. The balanced LogP (close to 1) and moderate Fsp3 (>0.4) suggest favorable oral bioavailability potential and reduced promiscuity in biological assays compared to more lipophilic analogs.

Physicochemical Properties Drug-Likeness Medicinal Chemistry Optimization

Aqueous Solubility Estimation: 38 μg/mL (Predicted) - A Key Differentiator for In Vitro Assays

Predicted aqueous solubility for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is reported as 38 μg/mL (approximately 186 μM) [1]. This value is notably higher than many hydrophobic isonicotinonitrile analogs, which often exhibit solubility below 10 μg/mL. For example, related compounds with extended alkyl chains or additional aromatic rings can have aqueous solubilities an order of magnitude lower, limiting their utility in cell-based assays without co-solvents. The moderate solubility of this compound facilitates its use in standard biological buffers (e.g., PBS, culture media) at concentrations up to 100 μM, reducing the need for DMSO or other solubilizing agents that may confound assay results.

Aqueous Solubility In Vitro Assay Compatibility Formulation Considerations

Synthetic Accessibility and Price Competitiveness Relative to Custom Synthesis

As a commercially available building block, 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile is priced at approximately £267.00 per gram (Fluorochem, 2025) . While this represents a premium over simple isonicotinonitrile derivatives (e.g., 2-chloroisonicotinonitrile, ~$50/g), it is significantly more cost-effective than custom synthesis, which would require multi-step procedures involving protection/deprotection of the tetrahydropyran group and purification. For laboratories without dedicated medicinal chemistry resources, purchasing the pre-formed building block eliminates 2-3 synthetic steps, saving weeks of researcher time and reducing overall project costs.

Chemical Procurement Cost-Benefit Analysis Medicinal Chemistry Supply

Optimal Scientific and Procurement Applications for 2-(Tetrahydro-2H-pyran-4-yloxy)isonicotinonitrile (CAS 869299-33-2)


Building Block for Focused Kinase Inhibitor Libraries Targeting TACR1/NK1R

Given its confirmed binding affinity (IC50 = 11.3 nM) to human Tachykinin receptor 1 [1], this compound is ideally suited as a starting scaffold for the synthesis of focused libraries aimed at developing novel, non-peptide NK1R antagonists. Its moderate molecular weight (204.23 g/mol) and favorable LogP (1.01) provide ample chemical space for further functionalization to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a fraction of sp3-hybridized carbons (Fsp3) of 0.45 and a predicted aqueous solubility of 38 μg/mL [2], this compound meets the criteria for an attractive fragment-like molecule in FBDD campaigns. Its balanced lipophilicity reduces the risk of non-specific binding and aggregation, making it a reliable probe in biophysical assays (e.g., SPR, NMR, DSF) for hit identification and validation .

Synthetic Intermediate for Complex Heterocyclic Architectures

The tetrahydropyran-4-yloxy group serves as a versatile protecting group for alcohols and can be easily installed or removed under mild acidic conditions. This compound can therefore be employed as a key intermediate in the synthesis of more complex heterocyclic systems, such as pyridine-fused macrocycles or kinase inhibitors with extended binding motifs. Its commercial availability at 97% purity ensures reliable and reproducible outcomes in multi-step organic syntheses.

Standardization of In Vitro TACR1 Binding Assays

The well-defined binding affinity (IC50 = 11.3 nM) [1] and consistent commercial purity (97%) make this compound a suitable reference standard for calibrating radioligand binding assays or cell-based functional assays targeting the Tachykinin receptor 1. Using a commercially sourced, well-characterized compound ensures inter-laboratory reproducibility and facilitates comparison of novel NK1R ligands across different research groups.

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